2-Methoxy-1-(quinolin-1(2h)-yl)ethanone
CAS No.: 30831-86-8
Cat. No.: VC15974085
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30831-86-8 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-methoxy-1-(2H-quinolin-1-yl)ethanone |
| Standard InChI | InChI=1S/C12H13NO2/c1-15-9-12(14)13-8-4-6-10-5-2-3-7-11(10)13/h2-7H,8-9H2,1H3 |
| Standard InChI Key | POZLVXCQXAUMAT-UHFFFAOYSA-N |
| Canonical SMILES | COCC(=O)N1CC=CC2=CC=CC=C21 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure comprises a planar quinoline ring system fused with a benzene ring and a pyridine-like nitrogen. Key substituents include:
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Methoxy group (-OCH₃): Positioned at the 2nd carbon of the quinoline ring.
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Acetyl group (-COCH₃): Attached to the 1st nitrogen of the quinoline moiety, forming an enone system.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ | |
| SMILES | CC(=O)N1C(C=CC2=CC=CC=C21)OC | |
| InChIKey | DNVWXCCXMJHGAD-UHFFFAOYSA-N | |
| Predicted CCS (Ų)* | 143.5 ([M+H]+) |
*Collision Cross Section (CCS) values predict ion mobility in mass spectrometry, aiding analytical identification .
Synthesis and Preparation
Claisen-Schmidt Condensation
A plausible route involves the Claisen-Schmidt condensation between 2-methoxyquinoline and an acetylating agent. Analogous methods for related quinolines include:
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Base-catalyzed coupling: Reaction of 2-chlorobenzo[h]quinoline-3-carbaldehyde with p-methoxyacetophenone in ethanol-DMF under NaOH, yielding α,β-unsaturated ketones .
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Copper-catalyzed domino synthesis: Copper(II) facilitates annulation of arylamines and alkynes to construct quinoline cores, as demonstrated for methyl 8-iodo-4-(2-methoxy-2-oxoethyl)quinoline-2-carboxylate .
Functionalization Strategies
Post-synthetic modifications may include:
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Cycloadditions: Huisgen-Meldal-Sharpless click chemistry to append triazole moieties, as seen in Cu-catalyzed [3+2] reactions of terminal alkynes .
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Nucleophilic substitutions: Introduction of halogens or aryl groups via palladium-catalyzed cross-couplings.
Physicochemical Properties
Collision Cross-Section (CCS) Profiles
Ion mobility data for common adducts are critical for mass spectrometric characterization:
Table 2: Predicted CCS Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 204.10192 | 143.5 |
| [M+Na]+ | 226.08386 | 157.3 |
| [M-H]- | 202.08736 | 145.7 |
Solubility and Stability
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Solubility: Likely moderate in polar aprotic solvents (DMF, DMSO) due to the quinoline core’s hydrophobicity and acetyl group’s polarity.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, given the enone and methoxy groups.
Analytical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include a singlet for the acetyl methyl group (~2.5 ppm) and methoxy protons (~3.8 ppm). Aromatic protons in the quinoline ring resonate between 7.0–8.5 ppm .
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HRMS: Precise mass measurements (e.g., [M+H]+ at m/z 204.1019) confirm molecular identity .
Chromatographic Behavior
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water gradients is recommended for purity assessment.
Applications and Future Directions
Material Science
Quinoline derivatives serve as ligands in luminescent complexes and organic semiconductors. The acetyl group’s electron-withdrawing nature could enhance charge transport properties.
Drug Discovery
Priority research areas include:
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Structure-activity relationship (SAR) studies: Systematic variation of substituents to optimize pharmacokinetics.
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Targeted delivery: Conjugation with nanoparticles or antibodies to improve bioavailability.
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